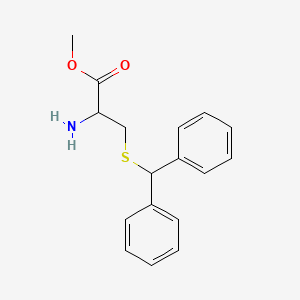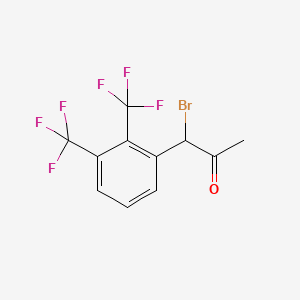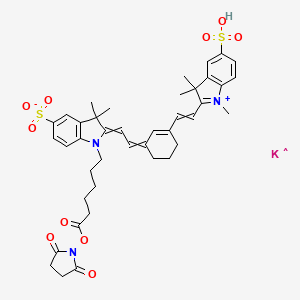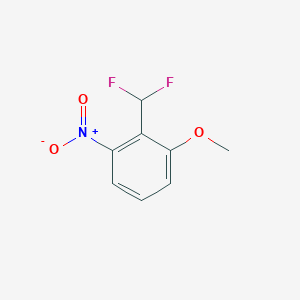
6-Methoxy-N,N,N-trimethylhexan-1-aminium
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Methoxy-N,N,N-trimethylhexan-1-aminium is a quaternary ammonium compound with the molecular formula C10H24NO+. It is commonly referred to as Methoxyquat Bromide when in its bromide salt form. This compound is used in various analytical and industrial applications, particularly in the determination of quaternary alkylammonium compounds by capillary zone electrophoresis using indirect UV and MS detection.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methoxy-N,N,N-trimethylhexan-1-aminium typically involves the quaternization of 6-methoxyhexylamine with trimethylamine. The reaction is carried out in an organic solvent such as acetonitrile or ethanol under reflux conditions. The product is then purified by recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The compound is then subjected to rigorous quality control measures to meet industry standards.
Analyse Chemischer Reaktionen
Types of Reactions
6-Methoxy-N,N,N-trimethylhexan-1-aminium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the methoxy group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium iodide in acetone for halogen exchange reactions.
Major Products Formed
Oxidation: Formation of corresponding aldehydes or carboxylic acids.
Reduction: Formation of primary amines.
Substitution: Formation of various substituted quaternary ammonium compounds.
Wissenschaftliche Forschungsanwendungen
6-Methoxy-N,N,N-trimethylhexan-1-aminium has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Employed in the study of cell membrane interactions due to its quaternary ammonium structure.
Medicine: Investigated for its potential use in drug delivery systems and as an antimicrobial agent.
Industry: Utilized in the formulation of surfactants and detergents.
Wirkmechanismus
The mechanism of action of 6-Methoxy-N,N,N-trimethylhexan-1-aminium involves its interaction with cell membranes. The quaternary ammonium group interacts with the negatively charged components of the cell membrane, leading to disruption of membrane integrity. This results in increased permeability and potential cell lysis. The compound’s methoxy group also plays a role in modulating its hydrophobicity and interaction with lipid bilayers.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
6-Bromo-N,N,N-trimethylhexan-1-aminium bromide: Similar structure but with a bromine atom instead of a methoxy group.
N,N,N-Trimethylhexylammonium bromide: Lacks the methoxy group, making it less hydrophobic.
Hexyltrimethylammonium bromide: Similar structure but without the methoxy group
Uniqueness
6-Methoxy-N,N,N-trimethylhexan-1-aminium is unique due to the presence of the methoxy group, which enhances its hydrophobicity and interaction with lipid membranes. This makes it particularly useful in applications requiring strong membrane interactions and stability.
Eigenschaften
Molekularformel |
C10H24NO+ |
|---|---|
Molekulargewicht |
174.30 g/mol |
IUPAC-Name |
6-methoxyhexyl(trimethyl)azanium |
InChI |
InChI=1S/C10H24NO/c1-11(2,3)9-7-5-6-8-10-12-4/h5-10H2,1-4H3/q+1 |
InChI-Schlüssel |
MNEBYTPWCNFAKE-UHFFFAOYSA-N |
Kanonische SMILES |
C[N+](C)(C)CCCCCCOC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



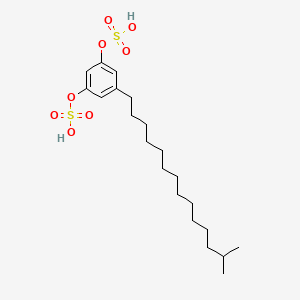
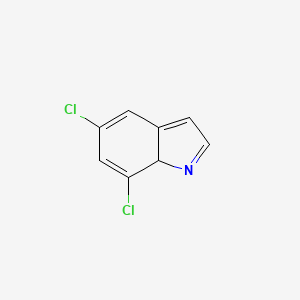
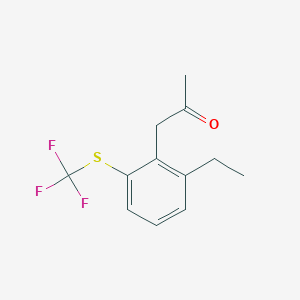

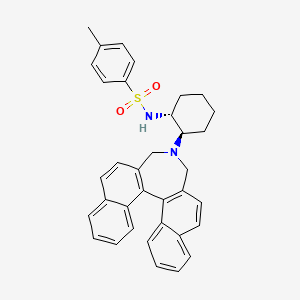


![2,5-Dihexyl-1,4-bis[5-[5-(5-hexylthiophen-2-yl)thiophen-2-yl]thiophen-2-yl]pyrrolo[3,4-c]pyrrole-3,6-dione](/img/structure/B14076972.png)
